4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780539
InChI: InChI=1S/C16H17N3OS2/c1-10-11(2)21-16(17-10)19-14(20)8-5-9-15-18-12-6-3-4-7-13(12)22-15/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,19,20)
SMILES:
Molecular Formula: C16H17N3OS2
Molecular Weight: 331.5 g/mol

4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide

CAS No.:

Cat. No.: VC14780539

Molecular Formula: C16H17N3OS2

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide -

Specification

Molecular Formula C16H17N3OS2
Molecular Weight 331.5 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
Standard InChI InChI=1S/C16H17N3OS2/c1-10-11(2)21-16(17-10)19-14(20)8-5-9-15-18-12-6-3-4-7-13(12)22-15/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,19,20)
Standard InChI Key TUFZQXKQBXOFMJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)CCCC2=NC3=CC=CC=C3S2)C

Introduction

4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic molecule belonging to the class of thiazole and benzothiazole derivatives. These compounds are extensively studied for their potential biological activities, including antimicrobial and anticancer properties. The structure features a benzothiazole moiety, known for its diverse pharmacological effects, and a thiazole component linked via a butanamide group.

Synthesis

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions to maximize yield and purity. Starting materials often include chloromethyl-benzothiazole and thiazole derivatives, which are commonly used in medicinal chemistry.

Biological Activities

Compounds containing benzothiazole and thiazole moieties have been extensively studied for their biological activities. This specific compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains. Additionally, derivatives of benzothiazoles are often investigated for anticancer properties, as they can interfere with cell proliferation pathways.

Biological Activities Table

ActivityDescription
AntimicrobialEffective against various bacterial strains
AnticancerPotential to interfere with cell proliferation pathways

Mechanism of Action

The mechanism of action for compounds like 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide typically involves interaction with specific biological targets such as enzymes or receptors. Experimental studies often employ techniques such as enzyme assays and receptor binding studies to elucidate these mechanisms.

Applications in Medicinal Chemistry

This compound has potential applications in several fields due to its unique combination of functional groups, which may enhance its bioactivity compared to simpler analogs. Interaction studies are crucial for understanding the pharmacodynamics of 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide.

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